molecular formula C14H32O3Si B1682538 Triethoxy(octyl)silane CAS No. 2943-75-1

Triethoxy(octyl)silane

Cat. No. B1682538
CAS RN: 2943-75-1
M. Wt: 276.49 g/mol
InChI Key: MSRJTTSHWYDFIU-UHFFFAOYSA-N
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Patent
US05986124

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane and 56 mg of toluene were placed in a glass reaction tube and 0.002 ml of acetic acid was then added. Then, 0.001 ml of an isopropyl alcohol solution of chloroplatinic acid (platinum content: 0.39%) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 96.6% and n-octyltriethoxysilane was produced at a yield of 92%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
0.002 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.001 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[CH2:9]([O:11][SiH:12]([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])[CH3:10].C1(C)C=CC=CC=1.C(O)(=O)C>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C(O)(C)C>[CH2:8]([Si:12]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:11][CH2:9][CH3:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
224 mg
Type
reactant
Smiles
CCCCCCC=C
Name
Quantity
328 mg
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
56 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.002 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0.001 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
following cooling

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.